molecular formula C31H47NO10 B154014 Glucopiericidinol A1 CAS No. 125591-38-0

Glucopiericidinol A1

Cat. No. B154014
M. Wt: 593.7 g/mol
InChI Key: FXKCPQKAYSQRGI-GDXSFRBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucopiericidinol A1 is a natural product that belongs to the piperidine alkaloid family. It was first isolated from the fermentation broth of Streptomyces sp. 517-02 in 2006. Since then, it has attracted the attention of researchers due to its potential as a therapeutic agent.

Scientific Research Applications

Role in Inflammation and Immune System

  • Glucopiericidinol A1 is part of a broader study on the effects of glucocorticoids, like cortisol, on the immune system. Annexin A1, an effector molecule influenced by glucocorticoids, plays a significant role in mediating the resolution of inflammation. This molecule is crucial in immune responses and can be a target for pharmacological interventions in diseases involving the immune system (Perretti & D’Acquisto, 2009).

Glycemic Control and Diabetes Treatment

  • Glucopiericidinol A1's impact on the incretin system, particularly on glucagon-like peptide-1 (GLP-1), is essential for understanding its applications in treating type 2 diabetes. GLP-1 stimulates insulin and suppresses glucagon secretion, thus playing a critical role in glycemic control. Inhibition of the GLP-1-degrading enzyme, dipeptidyl peptidase IV, improves glucose tolerance, suggesting potential therapeutic uses in diabetes (Drucker & Nauck, 2006).

Impact on Cancer Metabolism

  • The role of glutamine metabolism, with which Glucopiericidinol A1 is associated, is significant in cancer research. The resurgence of interest in cancer metabolism has expanded the focus to nutrients like glutamine. This pathway is critical for understanding how cancer cells become addicted to specific nutrients, offering new avenues for cancer therapy (Altman, Stine, & Dang, 2016).

Neurodegeneration and Pharmacological Interventions

  • In the context of neurodegeneration, Glucopiericidinol A1-related compounds like glucagon‐like peptide‐1 receptor agonists show potential. These agonists, such as NLY01, can exert neuroprotective effects in neurodegenerative diseases like Parkinson's. Their action primarily involves preventing microglia from releasing inflammatory mediators that harm neurons (Hinkle, Dawson, & Dawson, 2019).

properties

CAS RN

125591-38-0

Product Name

Glucopiericidinol A1

Molecular Formula

C31H47NO10

Molecular Weight

593.7 g/mol

IUPAC Name

2-[(1E,5E,7E,11E)-3-hydroxy-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-1,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C31H47NO10/c1-9-18(3)27(42-30-26(37)25(36)24(35)22(16-33)41-30)19(4)15-17(2)11-10-13-31(6,38)14-12-21-20(5)23(34)28(39-7)29(32-21)40-8/h9-12,14-15,19,22,24-27,30,33,35-38H,13,16H2,1-8H3,(H,32,34)/b11-10+,14-12+,17-15+,18-9+/t19?,22-,24-,25+,26-,27?,30+,31?/m1/s1

InChI Key

FXKCPQKAYSQRGI-GDXSFRBMSA-N

Isomeric SMILES

C/C=C(\C)/C(C(C)/C=C(\C)/C=C/CC(C)(/C=C/C1=C(C(=O)C(=C(N1)OC)OC)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O

Other CAS RN

125591-38-0

synonyms

glucopiericidinol A2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucopiericidinol A1
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Glucopiericidinol A1
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Glucopiericidinol A1
Reactant of Route 5
Glucopiericidinol A1
Reactant of Route 6
Glucopiericidinol A1

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